(2-Chloro-3-ethylpyridin-4-yl)boronic acid
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Overview
Description
(2-Chloro-3-ethylpyridin-4-yl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatility and reactivity This compound is characterized by the presence of a boronic acid group attached to a chlorinated and ethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-ethylpyridin-4-yl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 2-chloro-3-ethylpyridine, in the presence of a palladium catalyst and a base like potassium acetate . The reaction is carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-3-ethylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium phosphate, which facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation of the boronic acid group.
Substituted Pyridines: Produced through nucleophilic substitution of the chlorine atom.
Scientific Research Applications
(2-Chloro-3-ethylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-3-ethylpyridin-4-yl)boronic acid primarily involves its ability to form covalent bonds with diols and other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The boronic acid group can also interact with biological targets, such as enzymes, by forming reversible covalent bonds with active site residues, thereby inhibiting their activity .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a substituted pyridine ring.
2-Chloro-4-methoxypyridine-3-boronic Acid: Another pyridine-based boronic acid with different substituents.
4-Bromophenylboronic Acid: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness: (2-Chloro-3-ethylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both chlorine and ethyl groups provides distinct electronic and steric properties that can be leveraged in various applications.
Properties
Molecular Formula |
C7H9BClNO2 |
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Molecular Weight |
185.42 g/mol |
IUPAC Name |
(2-chloro-3-ethylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H9BClNO2/c1-2-5-6(8(11)12)3-4-10-7(5)9/h3-4,11-12H,2H2,1H3 |
InChI Key |
JLFMGXQMHKYPPR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)CC)(O)O |
Origin of Product |
United States |
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